molecular formula C19H19N3O2 B12904780 3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-66-9

3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12904780
CAS No.: 81215-66-9
M. Wt: 321.4 g/mol
InChI Key: QJECZKCQCXHSBG-UHFFFAOYSA-N
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Description

3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a heterocyclic compound featuring a fused triazepine-phthalazine core with a benzyl substituent at the 3-position.

Properties

CAS No.

81215-66-9

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-benzyl-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C19H19N3O2/c23-18-13-20(10-15-6-2-1-3-7-15)14-19(24)22-12-17-9-5-4-8-16(17)11-21(18)22/h1-9H,10-14H2

InChI Key

QJECZKCQCXHSBG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a phthalic anhydride, followed by cyclization with hydrazine derivatives to form the triazepine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-position substituent on the triazepino-phthalazine core is a critical modulator of molecular properties. Below is a comparative analysis of structurally related analogs, highlighting variations in substituents, molecular formulas, and physicochemical characteristics.

Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
3-Benzyl derivative (Parent compound) Benzyl C₁₉H₁₉N₃O₂ 329.38 Not provided Baseline compound; moderate lipophilicity due to aromatic benzyl group.
3-(4-Chlorobenzyl) derivative 4-Chlorobenzyl C₁₉H₁₈ClN₃O₂ 355.82 81215-69-2 Increased lipophilicity (Cl atom); potential enhanced membrane permeability .
3-(4-Methoxybenzyl) derivative 4-Methoxybenzyl C₂₀H₂₁N₃O₃ 359.40 81215-68-1 Methoxy group improves solubility via electron-donating effects .
3-[3-(4-Methylpiperazin-1-yl)propyl] derivative 3-(4-Methylpiperazinyl)propyl C₂₀H₂₆N₄O₂ 366.45 81215-81-8 Basic piperazine moiety may enhance aqueous solubility in acidic conditions .
3-(2-Methoxyethyl) derivative 2-Methoxyethyl C₁₅H₁₉N₃O₃ 289.34 81215-72-7 Compact substituent; reduced steric hindrance compared to benzyl analogs .

Key Observations

Lipophilicity : Chlorinated (355.82 g/mol) and methoxybenzyl (359.40 g/mol) derivatives exhibit higher molecular weights and lipophilicity than the parent compound, which may influence blood-brain barrier penetration .

Steric Effects : The 2-methoxyethyl analog (289.34 g/mol) has a smaller substituent, possibly reducing steric clashes in receptor-binding pockets .

Biological Activity

3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of phthalazine derivatives which are known for their diverse biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 270.32 g/mol

This compound features a triazepine ring fused with a phthalazine dione structure which is crucial for its biological activity.

Biological Activities

Research indicates that 3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exhibits several pharmacological properties:

1. Anticancer Activity

Studies have shown that derivatives of phthalazine compounds can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that this compound can significantly reduce the viability of various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various strains:

  • Bacterial Strains : It has shown efficacy against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also exhibits antifungal properties against Candida species.

3. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses:

  • Cytokine Inhibition : It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant inhibition of MCF-7 and PC3 cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial ActivityEffective against multiple bacterial strains with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study 3Anti-inflammatory EffectsReduced cytokine levels in PBMCs by up to 70% compared to control groups.

The precise mechanism by which 3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The triazepine moiety may interact with specific cellular targets involved in cancer cell signaling pathways.
  • The dione structure may facilitate redox reactions contributing to its antimicrobial properties.

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